3-Bromo-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a synthetic intermediate used in the synthesis of Rynaxypyr . It is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes this compound, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Wissenschaftliche Forschungsanwendungen
Anticancer and Kinase Inhibition Properties : 3-Bromo-1H-pyrazolo[3,4-d]pyrimidines have shown promising activity against several cancer cell lines due to their potent protein kinase inhibition properties. For instance, a study demonstrated their effective use in combating Bcr-Abl T315I mutant cells, a notable target in leukemia treatment (Radi et al., 2013). Another study found that certain derivatives exhibited significant antitumor activity in an orthotopic glioblastoma model (Vignaroli et al., 2017).
Nucleoside Analogs and Antiviral Properties : Various 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides were synthesized and tested for their biological activities, including antiviral properties. Some compounds showed significant activity against viruses like Para 3 and leukemia cells (Cottam et al., 1984).
Antibacterial and Antimicrobial Applications : Research has explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. For example, a study investigated their potential against bacteria like Staphylococcus aureus and Escherichia coli (Greco et al., 2020).
Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, with some compounds exhibiting significant inhibitory effects (Aydin et al., 2021).
Nucleic Acid Stability Enhancement : Pyrazolo[3,4-d]pyrimidine nucleosides have been used to stabilize DNA duplexes, specifically enhancing the stability of the dA-dT base pair in oligonucleotide duplexes (He et al., 2003).
Development of Novel Heterocyclic Systems : Research has utilized 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine as a precursor for creating new polyheterocyclic ring systems, potentially useful in the development of novel pharmaceuticals (Abdel‐Latif et al., 2019).
Improvement of Pharmacokinetic Properties : Studies have focused on improving the solubility and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, such as developing albumin nanoparticles and liposomes for drug delivery (Vignaroli et al., 2016).
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine may have a role in regulating cell cycle progression.
Cellular Effects
This compound has been found to exhibit significant anti-proliferative activity against various cancer cell lines . It has been shown to inhibit the growth of these cells, suggesting that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level by inhibiting the activity of CDK2 . This inhibition could lead to changes in gene expression and impact various cellular processes .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function
Eigenschaften
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYDXVLQKCZRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705388 |
Source
|
Record name | 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251033-27-8 |
Source
|
Record name | 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.